6-(Methylamino)pyridin-3-ylboronic acid hydrochloride
Overview
Description
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C6H10BClN2O2.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride likely acts as a boron reagent . The reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide under the action of a palladium catalyst . The boron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride typically involves the reaction of 6-chloropyridin-3-ylboronic acid with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and boronic ester compounds .
Scientific Research Applications
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride
- 6-(Dimethylamino)pyridin-3-ylboronic acid hydrochloride
- 6-(Ethylamino)pyridin-3-ylboronic acid hydrochloride
Uniqueness
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various research applications .
Properties
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2.ClH/c1-8-6-3-2-5(4-9-6)7(10)11;/h2-4,10-11H,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFSLATQZVWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741561 | |
Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265664-53-7 | |
Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-(methylamino)pyridin-3-yl]boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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